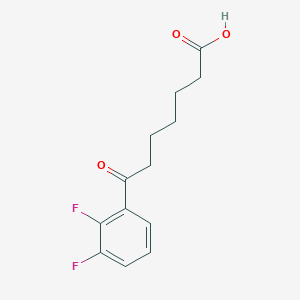

7-(2,3-Difluorophenyl)-7-oxoheptanoic acid

CAS No.: 898766-19-3

Cat. No.: VC2288932

Molecular Formula: C13H14F2O3

Molecular Weight: 256.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898766-19-3 |

|---|---|

| Molecular Formula | C13H14F2O3 |

| Molecular Weight | 256.24 g/mol |

| IUPAC Name | 7-(2,3-difluorophenyl)-7-oxoheptanoic acid |

| Standard InChI | InChI=1S/C13H14F2O3/c14-10-6-4-5-9(13(10)15)11(16)7-2-1-3-8-12(17)18/h4-6H,1-3,7-8H2,(H,17,18) |

| Standard InChI Key | LOABOFZZPXSXLT-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)F)F)C(=O)CCCCCC(=O)O |

| Canonical SMILES | C1=CC(=C(C(=C1)F)F)C(=O)CCCCCC(=O)O |

Introduction

| Parameter | Value |

|---|---|

| CAS Number | 898766-19-3 |

| IUPAC Name | 7-(2,3-difluorophenyl)-7-oxoheptanoic acid |

| Molecular Formula | C₁₃H₁₄F₂O₃ |

| Molecular Weight | 256.24 g/mol |

| Standard InChI | InChI=1S/C13H14F2O3/c14-10-6-4-5-9(13(10)15)11(16)7-2-1-3-8-12(17)18/h4-6H,1-3,7-8H2,(H,17,18) |

| Standard InChIKey | LOABOFZZPXSXLT-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)F)F)C(=O)CCCCCC(=O)O |

| PubChem Compound ID | 24726943 |

Table 1. Chemical Identifiers of 7-(2,3-Difluorophenyl)-7-oxoheptanoic acid

The molecule contains three oxygen atoms (two as part of the carboxylic acid group and one in the ketone group) and two fluorine atoms at the 2,3-positions of the phenyl ring. This specific arrangement of atoms plays a crucial role in determining the compound's physical, chemical, and potential biological properties, including its solubility, reactivity, and interaction with biological targets.

Physical and Chemical Properties

Structural Characteristics

The compound features a linear seven-carbon chain (heptanoic acid backbone) with a ketone functionality at the C7 position and a carboxylic acid group at the terminal position. The presence of a 2,3-difluorophenyl group attached to the ketone contributes to the compound's unique properties and potential applications. The difluorophenyl group influences the compound's lipophilicity and may enhance its ability to penetrate cellular membranes, a characteristic that could be advantageous for potential pharmaceutical applications.

Reactivity Profile

The carboxylic acid functional group of 7-(2,3-Difluorophenyl)-7-oxoheptanoic acid can participate in typical carboxylic acid reactions, including esterification, amidation, and salt formation. These reactions can be exploited for the synthesis of derivatives with potentially enhanced biological activities or improved physicochemical properties. The ketone group can undergo nucleophilic addition reactions, reduction, and condensation reactions, providing additional pathways for structural modification.

The presence of fluorine atoms in the phenyl ring increases the stability of the aromatic system and may influence the electron distribution within the molecule, potentially affecting its interactions with biological targets. The specific 2,3-difluoro substitution pattern may confer unique properties compared to other fluorination patterns, such as the related compound ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 7-(2,3-Difluorophenyl)-7-oxoheptanoic acid typically employs organic synthesis techniques such as Friedel-Crafts acylation or similar methods to attach the difluorophenyl group to the heptanoic acid backbone. These synthetic approaches often require careful control of reaction conditions, including temperature, solvent selection, and catalyst choice, to maximize yield and product purity.

A general synthetic route may involve:

-

Preparation of an activated form of heptanedioic acid (pimelic acid) or its derivatives

-

Reaction with 2,3-difluorobenzene under Friedel-Crafts conditions using catalysts such as aluminum chloride (AlCl₃)

-

Selective functionalization to generate the ketone while preserving the carboxylic acid group

-

Purification steps including crystallization or chromatography to isolate the desired product

The specific conditions may include the use of Lewis acid catalysts and controlled temperatures to optimize yield and purity, with particular attention to regioselectivity when attaching the difluorophenyl group to ensure the correct substitution pattern.

| Supplier | Purity | Available Quantities | Price Range (as of 2021-2022) |

|---|---|---|---|

| Matrix Scientific | 97% | 1g, 2g, 5g | $385 (1g), $614 (2g), $1412 (5g) |

| Rieke Metals | 97% | 2g | $618 (2g) |

| American Custom Chemicals Corporation | 95% | 1g | $958.07 (1g) |

| LEAPChem | Not specified | Not specified | Not specified |

| Shanghai Nianxing Industrial Co., Ltd | Not specified | Not specified | Not specified |

| Dayang Chem (Hangzhou) Co., Ltd | Not specified | Not specified | Not specified |

Table 2. Commercial Availability of 7-(2,3-Difluorophenyl)-7-oxoheptanoic acid

The relatively high pricing of this compound reflects its specialized nature and limited production volume, typical of research chemicals with specific applications rather than bulk industrial chemicals. The price variability between suppliers may be attributed to differences in synthetic methods, purification processes, quality control standards, and market positioning.

Market Trends and Applications

The market for specialized fluorinated compounds like 7-(2,3-Difluorophenyl)-7-oxoheptanoic acid is primarily driven by research applications, including medicinal chemistry, pharmaceutical development, and biochemical studies. The compound is typically marketed for research use only, with applications in:

-

Drug discovery and development programs

-

Structure-activity relationship studies

-

Biochemical assays and enzyme inhibition studies

-

Synthesis of derivative compounds with potential biological activities

As research into fluorinated pharmaceuticals continues to expand, compounds like 7-(2,3-Difluorophenyl)-7-oxoheptanoic acid may experience increased demand, particularly if specific biological activities or pharmaceutical applications are identified and validated through further research.

Related Compounds and Structure-Activity Relationships

Structural Analogs

Several structural analogs of 7-(2,3-Difluorophenyl)-7-oxoheptanoic acid exist, including compounds with different fluorination patterns or functional group modifications. One notable example is ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate (CAS: 898752-28-8), which differs in two key aspects:

-

The fluorine substitution pattern (3,4-difluoro instead of 2,3-difluoro)

-

An ethyl ester group in place of the carboxylic acid

These structural differences can significantly impact the compound's physicochemical properties, biological activities, and potential applications. For instance, the ester derivative typically exhibits increased lipophilicity compared to the carboxylic acid, potentially enhancing membrane permeability while reducing water solubility.

| Compound | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 7-(2,3-Difluorophenyl)-7-oxoheptanoic acid | 898766-19-3 | C₁₃H₁₄F₂O₃ | 256.24 g/mol |

| Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate | 898752-28-8 | C₁₅H₁₈F₂O₃ | 284.31 g/mol |

| Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate | Not specified | C₁₅H₁₈Cl₂O₃ | 317.21 g/mol |

Table 3. Comparison of 7-(2,3-Difluorophenyl)-7-oxoheptanoic acid and related compounds

Future Research Directions

Expanding Biological Activity Profiles

Future research on 7-(2,3-Difluorophenyl)-7-oxoheptanoic acid could focus on comprehensive screening for biological activities across multiple therapeutic areas. The compound's structural features suggest potential applications that warrant further investigation, including:

-

Detailed evaluation of antioxidant mechanisms and potency in comparison with established antioxidant compounds

-

Screening against panels of enzymes and receptors to identify specific biological targets

-

Assessment of anti-inflammatory, neuroprotective, or antimicrobial activities that have been observed with structurally similar compounds

-

Investigation of potential metabolic effects and interactions with key cellular pathways

Such studies would provide valuable insights into the compound's biological profile and help identify the most promising applications for further development.

Structural Optimization and Derivative Development

The basic structure of 7-(2,3-Difluorophenyl)-7-oxoheptanoic acid provides a versatile scaffold for the development of derivatives with potentially enhanced properties or targeted activities. Future research directions might include:

-

Systematic modification of the fluorination pattern on the phenyl ring to optimize target interactions and pharmacokinetic properties

-

Variation of the carbon chain length to identify optimal spacer dimensions for specific biological targets

-

Functionalization of the carboxylic acid group to create prodrugs, conjugates, or alternative functional groups that enhance delivery or target specificity

-

Development of hybrid molecules incorporating the 7-(2,3-difluorophenyl)-7-oxo moiety with other pharmacophores to create multi-target compounds

These structural modifications could lead to the development of compounds with improved efficacy, selectivity, or pharmaceutical properties compared to the parent compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume